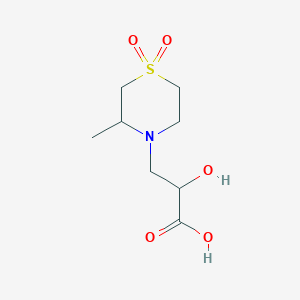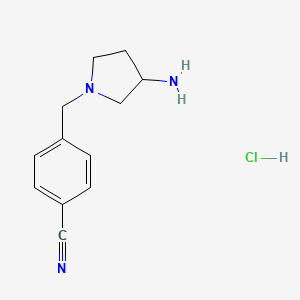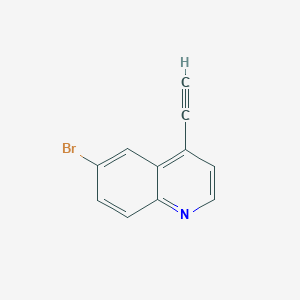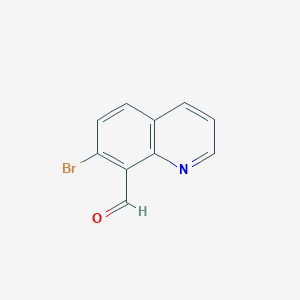
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a thiomorpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with a suitable acylating agent to introduce the 3-methyl-1,1-dioxo group. This is followed by the addition of a hydroxypropanoic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the thiomorpholine ring.
3-Hydroxy-2-methylpropanoic acid: Similar but with different functional group placement.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Contains a triazole ring instead of a thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H15NO5S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-15(13,14)3-2-9(6)4-7(10)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
FCVDBORLKSAMKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)



![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)



